6-(4-ethoxyphenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one 6-(4-ethoxyphenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1060188-84-2
VCID: VC11942394
InChI: InChI=1S/C24H25FN4O3/c1-2-32-19-9-7-18(8-10-19)21-15-23(30)29(17-26-21)16-24(31)28-13-11-27(12-14-28)22-6-4-3-5-20(22)25/h3-10,15,17H,2,11-14,16H2,1H3
SMILES: CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F
Molecular Formula: C24H25FN4O3
Molecular Weight: 436.5 g/mol

6-(4-ethoxyphenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one

CAS No.: 1060188-84-2

Cat. No.: VC11942394

Molecular Formula: C24H25FN4O3

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

6-(4-ethoxyphenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one - 1060188-84-2

Specification

CAS No. 1060188-84-2
Molecular Formula C24H25FN4O3
Molecular Weight 436.5 g/mol
IUPAC Name 6-(4-ethoxyphenyl)-3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrimidin-4-one
Standard InChI InChI=1S/C24H25FN4O3/c1-2-32-19-9-7-18(8-10-19)21-15-23(30)29(17-26-21)16-24(31)28-13-11-27(12-14-28)22-6-4-3-5-20(22)25/h3-10,15,17H,2,11-14,16H2,1H3
Standard InChI Key SALHITWFJZKRKT-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F
Canonical SMILES CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F

Introduction

Structural Features:

  • Dihydropyrimidinone Core: The 3,4-dihydropyrimidin-4-one moiety provides the compound with a heterocyclic framework that is often associated with bioactivity.

  • Piperazine Substitution: The piperazine group functionalized with a 2-fluorophenyl ring enhances the molecule's potential for receptor binding due to its electron-withdrawing and steric properties.

  • Ethoxyphenyl Group: The ethoxy group on the phenyl ring contributes to lipophilicity and may influence the compound's pharmacokinetics.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Formation of the Dihydropyrimidinone Core:

    • Cyclocondensation reactions involving urea or thiourea, β-ketoesters, and aldehydes under acidic or basic conditions.

    • This step forms the pyrimidine ring system.

  • Introduction of the Piperazine Moiety:

    • The incorporation of a fluorophenyl-substituted piperazine is typically achieved through nucleophilic substitution or reductive amination.

  • Final Functionalization:

    • Coupling reactions to attach the ethoxyphenyl and oxoethyl groups to complete the molecule.

Reaction Conditions:

These steps often require solvents like dichloromethane or ethanol and catalysts such as triethylamine or Lewis acids.

Potential Pharmacological Targets:

  • Central Nervous System (CNS):

    • Piperazine derivatives are known to interact with serotonin (5-HT), dopamine (D), and norepinephrine (NE) receptors.

    • The fluorophenyl substitution may enhance binding affinity for CNS receptors.

  • Antimicrobial Properties:

    • Dihydropyrimidinones have been studied for antibacterial and antifungal activities due to their ability to disrupt microbial enzyme systems.

Mechanism of Action:

The combination of hydrophobic (fluorophenyl) and hydrophilic (dihydropyrimidinone) regions in the molecule allows it to potentially interact with diverse biological targets through hydrogen bonding, π-stacking interactions, and Van der Waals forces.

Applications in Drug Discovery

This compound serves as a scaffold for drug design in areas such as:

  • Antidepressants/Anxiolytics:

    • The piperazine core is commonly found in psychoactive drugs targeting neurotransmitter systems.

  • Anticancer Agents:

    • Dihydropyrimidinones are known inhibitors of enzymes like thymidylate synthase, critical for DNA synthesis in cancer cells.

  • Antimicrobial Drugs:

    • The structural resemblance to other pyrimidine-based antibiotics suggests potential antimicrobial activity.

Research Trends

Recent studies on related compounds suggest:

  • Enhanced Receptor Affinity: Fluorinated aromatic substitutions improve receptor binding profiles in CNS-active drugs.

  • Improved Bioavailability: Ethoxy groups increase lipophilicity and membrane permeability.

  • Versatility in Drug Design: Dihydropyrimidinones are widely used as flexible scaffolds for medicinal chemistry.

Further experimental validation is necessary to confirm specific activities and optimize pharmacokinetic properties for clinical applications.

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